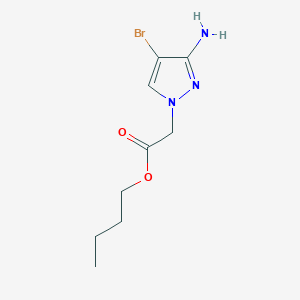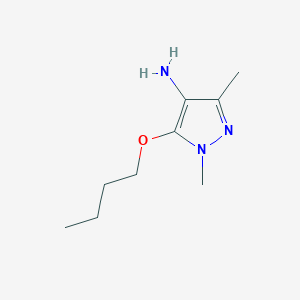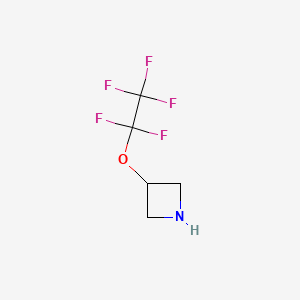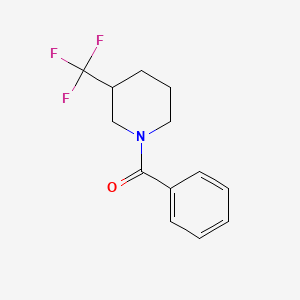
1-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)butan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)butan-1-amine is an organic compound that belongs to the class of amines It features a triazole ring, which is a five-membered ring containing three nitrogen atoms The compound is characterized by the presence of a tert-butyl group, a methyl group, and a butan-1-amine chain attached to the triazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)butan-1-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.
Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides.
Attachment of the Butan-1-amine Chain: The butan-1-amine chain can be attached through nucleophilic substitution reactions involving appropriate alkyl halides and amines.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance yield and purity. The specific methods may vary depending on the scale of production and desired application.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the triazole ring or the butan-1-amine chain.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Nucleophiles: Various nucleophiles, including amines, alcohols, and thiols, can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)butan-1-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It may serve as a ligand in biochemical studies, interacting with specific proteins or enzymes.
Industry: The compound can be used in the production of specialty chemicals, agrochemicals, and other industrial products.
Wirkmechanismus
The mechanism of action of 1-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)butan-1-amine involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The triazole ring and amine group can form hydrogen bonds, coordinate with metal ions, or participate in other interactions that modulate the activity of the target molecules. The specific pathways involved depend on the context of its application, such as inhibition of enzyme activity or receptor binding.
Vergleich Mit ähnlichen Verbindungen
1-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)ethan-1-amine: Similar structure but with a shorter alkyl chain.
1-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-amine: Similar structure but with a different alkyl chain length.
1-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)hexan-1-amine: Similar structure but with a longer alkyl chain.
Uniqueness: The uniqueness of 1-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)butan-1-amine lies in its specific combination of functional groups and chain length, which imparts distinct chemical properties and potential applications. The presence of the tert-butyl group and the specific positioning of the amine and triazole ring contribute to its unique reactivity and interactions with molecular targets.
Eigenschaften
Molekularformel |
C11H22N4 |
|---|---|
Molekulargewicht |
210.32 g/mol |
IUPAC-Name |
1-(5-tert-butyl-2-methyl-1,2,4-triazol-3-yl)butan-1-amine |
InChI |
InChI=1S/C11H22N4/c1-6-7-8(12)9-13-10(11(2,3)4)14-15(9)5/h8H,6-7,12H2,1-5H3 |
InChI-Schlüssel |
SKEWLOUBWLOAOS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C1=NC(=NN1C)C(C)(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















